2-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid
Overview
Description
2-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid is a chemical compound with the CAS Number: 1218292-36-4 . It has a molecular weight of 271.34 . The IUPAC name for this compound is 2-[4-methyl (methylsulfonyl)anilino]butanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17NO4S/c1-4-11(12(14)15)13(18(3,16)17)10-7-5-9(2)6-8-10/h5-8,11H,4H2,1-3H3,(H,14,15) . This code provides a specific representation of the molecular structure of the compound.Scientific Research Applications
Metabolic Pathways and Bioefficacy of Methionine Sources
A review highlighted the chemical, metabolic, nutritional, and statistical aspects of the bioefficacy of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) and DL-methionine (DL-Met), focusing on their use as methionine sources in animal feeds. It discussed the differences in absorption, enzymatic conversion, and utilization of these compounds by animals, noting how these differences influence feed consumption and growth at various levels of dietary supplementation. The review emphasized the need for appropriate statistical methods to compare the bioefficacy of these methionine sources due to their differing dose-response curves (Vázquez-Añón et al., 2017).
Health Benefits of Sulforaphane
Another study focused on sulforaphane [SFN: 1-isothiocyanato-4-(methylsulfinyl)butane], a compound similar in structure to the one , noting its wide range of biological effects. SFN, found in cruciferous vegetables, has shown antioxidative, antimicrobial, anticancer, anti-inflammatory, anti-aging, neuroprotective, and antidiabetic properties. This comprehensive review of SFN's biological and pharmacological activities underscores the potential for compounds with similar structures to exhibit significant health benefits (Kim & Park, 2016).
Environmentally Friendly Alternatives for Industrial Applications
Sulfamic acid, though not directly related, shares a similar interest in the context of environmentally friendly applications. A review presented sulfamic acid as a less toxic and more environmentally friendly alternative electrolyte for industrial cleaning and corrosion inhibition. This highlights a broader interest in researching and utilizing compounds with less environmental impact and greater safety profiles for industrial applications (Verma & Quraishi, 2022).
Implications in Flavor Chemistry
Research on branched aldehydes, essential for flavor in foods, reviewed their production and breakdown from amino acids. This study underscores the relevance of understanding chemical and enzymatic pathways in creating desired flavor profiles in food products, suggesting potential applications for similar compounds in food science and technology (Smit, Engels, & Smit, 2009).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to have antimicrobial and anti-inflammatory activities .
Mode of Action
It’s worth noting that similar compounds have been found to exhibit antimicrobial and anti-inflammatory activities .
Biochemical Pathways
Similar compounds have been found to inhibit the cyclooxygenase (cox) enzymes, which play a key role in inflammation .
Result of Action
Similar compounds have been found to exhibit antimicrobial and anti-inflammatory activities .
Properties
IUPAC Name |
2-(4-methyl-N-methylsulfonylanilino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-4-11(12(14)15)13(18(3,16)17)10-7-5-9(2)6-8-10/h5-8,11H,4H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMDVCIJJNFLPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C1=CC=C(C=C1)C)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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